molecular formula C18H19N3O4 B6537202 ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate CAS No. 1172777-52-4

ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate

Cat. No.: B6537202
CAS No.: 1172777-52-4
M. Wt: 341.4 g/mol
InChI Key: YTWDPFKEMHPATR-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a pyrazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Amidation and Esterification: The final steps involve the amidation of the pyrazole ring and esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzofuran or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1-ethyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate: Lacks the methyl group on the pyrazole ring.

    Methyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate: Has a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the specific combination of its functional groups and structural features

Biological Activity

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 302.33 g/mol

The structure features a benzofuran moiety linked to a pyrazole derivative, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exert cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50_{50} Values : The compound demonstrated IC50_{50} values in the micromolar range, indicating significant cytotoxicity. Specifically, it was found to inhibit cell proliferation with IC50_{50} values around 20 µM in MCF7 cells and 30 µM in A549 cells .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties that may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators:

  • Mechanism : The compound may act as a selective COX-2 inhibitor, reducing inflammation without affecting COX-1, which is crucial for maintaining gastric mucosa .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 50 to 100 µg/mL, suggesting potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

StudyCompoundActivityIC50_{50} / MIC
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancerIC50_{50} = 3.25 mg/mL
Wei et al. (2022)Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesAntitumorIC50_{50} = 26 µM
Xia et al. (2022)1-Arylmethyl-3-aryl-1H-pyrazole derivativesAntitumorIC50_{50} = 49.85 µM
Recent Review (2023)Various pyrazole derivativesAntimicrobialMIC = 50–100 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Its anti-inflammatory properties may also enhance immune response against infections.

Properties

IUPAC Name

ethyl 3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-4-21-13(10-11(3)20-21)17(22)19-15-12-8-6-7-9-14(12)25-16(15)18(23)24-5-2/h6-10H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDPFKEMHPATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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